(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
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Overview
Description
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes an oxazolidine ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of a hydroxyphenyl derivative with a suitable oxazolidine precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxazolidine ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to biological effects. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione: can be compared with other oxazolidine derivatives and hydroxyphenyl compounds.
Interhalogens: These compounds contain different halogen atoms and exhibit unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxazolidine ring with a hydroxyphenyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
918969-81-0 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO4/c1-11(9(14)12-10(15)16-11)6-7-3-2-4-8(13)5-7/h2-5,13H,6H2,1H3,(H,12,14,15)/t11-/m1/s1 |
InChI Key |
GLLGCLALHPCFAP-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)O |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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